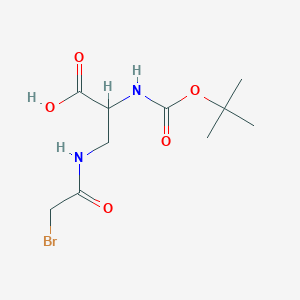![molecular formula C16H19N5O8 B13389676 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13389676.png)
2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple functional groups such as amino, hydroxy, and oxo groups. It is a derivative of purine, a fundamental component in many biological molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one involves several steps. The process typically starts with the preparation of the purine base, followed by the introduction of the oxolan ring and subsequent functionalization to introduce the diacetyl and dihydroxy groups. Common reagents used in these reactions include acetyl chloride, hydroxylamine, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the final product.
化学反应分析
Types of Reactions
2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups can yield diketones, while reduction of the oxo groups can produce diols.
科学研究应用
2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows it to form hydrogen bonds and other interactions, which can modulate the activity of these targets. The pathways involved often include signal transduction and metabolic processes, leading to various biological effects.
相似化合物的比较
Similar Compounds
- 2-amino-9-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]-1H-purin-6-one
- 2-thioadenosine
- 2’-methoxyguanosine
Uniqueness
Compared to similar compounds, 2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one is unique due to its specific functional groups and structural configuration. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
属性
分子式 |
C16H19N5O8 |
|---|---|
分子量 |
409.35 g/mol |
IUPAC 名称 |
2-amino-9-[(2R,3R,4R,5R)-3,4-diacetyl-3,4-dihydroxy-5-(1-hydroxy-2-oxopropyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C16H19N5O8/c1-5(22)9(25)10-15(27,6(2)23)16(28,7(3)24)13(29-10)21-4-18-8-11(21)19-14(17)20-12(8)26/h4,9-10,13,25,27-28H,1-3H3,(H3,17,19,20,26)/t9?,10-,13-,15-,16+/m1/s1 |
InChI 键 |
MNHQYNMUCOUDIS-XIMQPBTOSA-N |
手性 SMILES |
CC(=O)C([C@@H]1[C@@]([C@@]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O |
规范 SMILES |
CC(=O)C(C1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)(C(=O)C)O)(C(=O)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


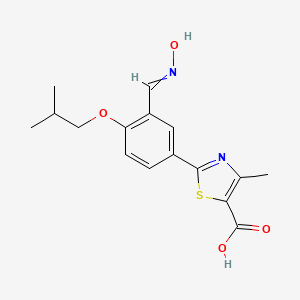

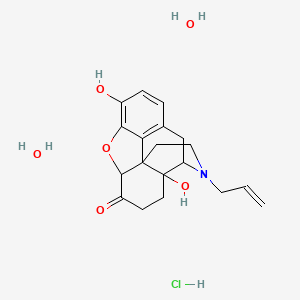
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate](/img/structure/B13389619.png)
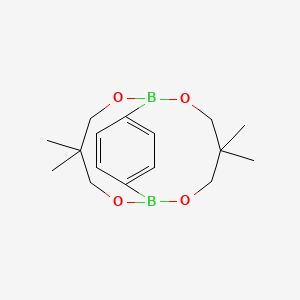
![disodium;2-[4-(10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate](/img/structure/B13389630.png)

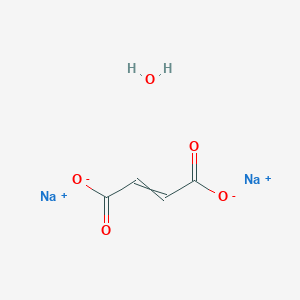

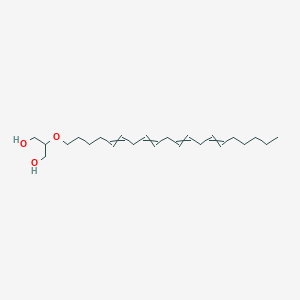
![3-[6-Methyl-2-(4-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13389664.png)
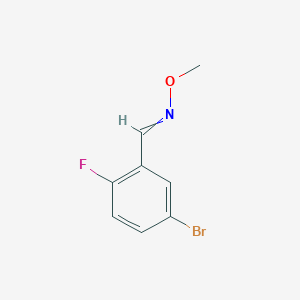
![Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-5,5-difluoro-, methyl ester](/img/structure/B13389684.png)
